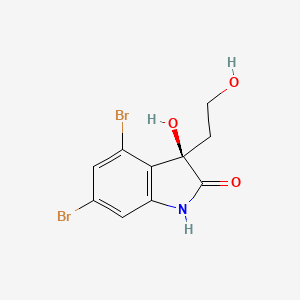
Convolutamydine E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Convolutamydine E is a natural product found in Amathia convoluta with data available.
Aplicaciones Científicas De Investigación
Antinociceptive Properties
Convolutamydine E has been studied for its antinociceptive effects, similar to its analogs. Research indicates that compounds derived from convolutamydine A, which shares structural similarities with this compound, demonstrate significant pain-relieving properties. In animal models, these compounds have shown effectiveness in reducing pain responses comparable to traditional analgesics like morphine, suggesting that this compound may possess similar properties .
Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory potential of this compound and its analogs. In vitro assays have demonstrated that these compounds can inhibit leukocyte migration and reduce inflammatory markers, indicating their potential therapeutic use in treating inflammatory conditions . The underlying mechanisms may involve modulation of nitric oxide pathways and other inflammatory mediators.
Synthetic Applications
Enantioselective Synthesis
This compound has been a target for enantioselective synthesis due to its complex structure. The first total synthesis of convolutamydines B and E utilized a vinylogous Mukaiyama aldol reaction, which allowed for the construction of chiral centers with high diastereoselectivity . This method not only showcases the synthetic utility of this compound but also opens avenues for developing new synthetic methodologies in organic chemistry.
Pharmacological Research
Potential Drug Development
Given its biological activities, this compound is being investigated as a lead compound for drug development. Its ability to modulate pain and inflammation positions it as a candidate for further pharmacological studies aimed at developing new analgesics or anti-inflammatory agents. The exploration of its structure-activity relationship (SAR) is crucial for optimizing its efficacy and safety profiles .
Comprehensive Data Table
| Application | Details |
|---|---|
| Biological Activity | Antinociceptive effects comparable to morphine; anti-inflammatory properties reducing leukocyte migration |
| Synthetic Applications | Enantioselective synthesis via vinylogous Mukaiyama aldol reaction; construction of chiral centers |
| Pharmacological Research | Potential lead compound for developing new analgesics or anti-inflammatory drugs |
Case Studies
-
Antinociceptive Study :
A study conducted on convolutamydine A (related to E) demonstrated significant antinociceptive effects in various pain models (formalin-induced licking response, acetic acid-induced contortions). The findings suggest that this compound may exhibit similar properties, warranting further investigation into its analgesic potential . -
Synthesis Methodology :
The enantioselective synthesis of convolutamydines B and E was achieved through a novel approach that utilized isatin instead of aldehydes, showcasing a new pathway for creating complex alkaloids with high stereochemical control . This methodology can be applied to synthesize other related compounds efficiently. -
Inflammation Research :
A detailed examination of the anti-inflammatory effects of convolutamydine A revealed mechanisms involving nitric oxide pathways. Similar studies on this compound could elucidate its role in managing inflammation and lead to therapeutic applications .
Propiedades
Fórmula molecular |
C10H9Br2NO3 |
|---|---|
Peso molecular |
350.99 g/mol |
Nombre IUPAC |
(3R)-4,6-dibromo-3-hydroxy-3-(2-hydroxyethyl)-1H-indol-2-one |
InChI |
InChI=1S/C10H9Br2NO3/c11-5-3-6(12)8-7(4-5)13-9(15)10(8,16)1-2-14/h3-4,14,16H,1-2H2,(H,13,15)/t10-/m1/s1 |
Clave InChI |
CXEROTKXYOBRLT-SNVBAGLBSA-N |
SMILES isomérico |
C1=C(C=C(C2=C1NC(=O)[C@]2(CCO)O)Br)Br |
SMILES canónico |
C1=C(C=C(C2=C1NC(=O)C2(CCO)O)Br)Br |
Sinónimos |
convolutamydine E |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















